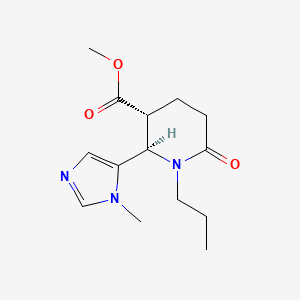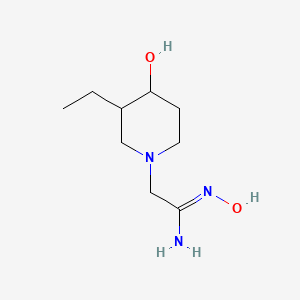![molecular formula C17H21N5O2S B13358845 6-(2,3-Dimethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358845.png)
6-(2,3-Dimethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,3-Dimethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazole and thiadiazole rings in the structure contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-Dimethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of the thiadiazole ring: This step involves the reaction of the triazole intermediate with sulfur-containing reagents such as thiosemicarbazide.
Substitution reactions: The final compound is obtained by introducing the 2,3-dimethoxyphenyl and 1-methyl-3-piperidinyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the triazole or thiadiazole rings, potentially leading to the formation of dihydro derivatives.
Substitution: The aromatic ring and piperidine moiety can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the aromatic ring or piperidine moiety.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving triazolothiadiazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial, antifungal, or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 6-(2,3-Dimethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The triazole and thiadiazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(2,3-Dimethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: shares structural similarities with other triazolothiadiazole derivatives.
Other triazolothiadiazoles: Compounds with different substituents on the triazole or thiadiazole rings.
Uniqueness
- The presence of the 2,3-dimethoxyphenyl and 1-methyl-3-piperidinyl groups may impart unique chemical and biological properties to the compound, distinguishing it from other triazolothiadiazoles.
- These substituents can influence the compound’s solubility, reactivity, and interaction with biological targets.
Eigenschaften
Molekularformel |
C17H21N5O2S |
|---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
6-(2,3-dimethoxyphenyl)-3-(1-methylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H21N5O2S/c1-21-9-5-6-11(10-21)15-18-19-17-22(15)20-16(25-17)12-7-4-8-13(23-2)14(12)24-3/h4,7-8,11H,5-6,9-10H2,1-3H3 |
InChI-Schlüssel |
SHEGLIZOSXPQGA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC(C1)C2=NN=C3N2N=C(S3)C4=C(C(=CC=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



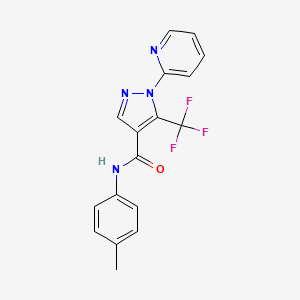
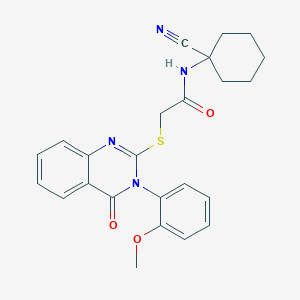
![6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-3-hydroxy-2-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B13358775.png)

![4-Isopropyl-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B13358786.png)
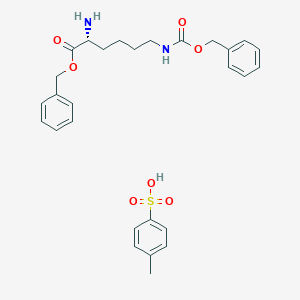
![(4aR,6aS,7S)-7-(Hydroxymethyl)-4a,6a-dimethyl-1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-2H-indeno[5,4-f]quinolin-2-one](/img/structure/B13358793.png)
![(Z)-N'-hydroxy-2-[4-(oxan-4-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13358798.png)

![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)acetamide](/img/structure/B13358802.png)
![3-[(Ethylsulfanyl)methyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358818.png)
